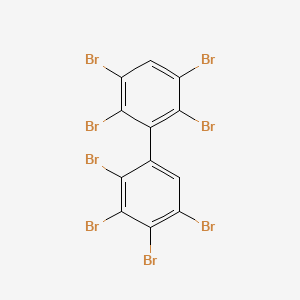
2,2',3,3',4,5,5',6'-Octabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is a polybrominated biphenyl (PBB) compound. PBBs are a group of synthetic organic chemicals that contain multiple bromine atoms attached to biphenyl. These compounds are primarily used as flame retardants in various consumer products, including plastics, textiles, and electronic devices. Due to their persistence in the environment and potential health risks, the use of PBBs has been restricted or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of bromination .
Industrial Production Methods
In industrial settings, the production of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves large-scale bromination processes. The biphenyl substrate is exposed to bromine in a reactor, and the reaction is monitored to ensure complete bromination. The product is then purified through various techniques, such as recrystallization or chromatography, to obtain the final compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated biphenyls.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of brominated benzoic acids, while reduction can produce less brominated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential health effects and mechanisms of toxicity.
Industry: Used as a flame retardant in various consumer products to enhance fire safety.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl involves its interaction with molecular targets in biological systems. The compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding, the receptor activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This leads to the metabolism and detoxification of the compound, as well as its potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
- 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
- 2,2’,3,4,4’,5,6,6’-Octabromobiphenyl
Uniqueness
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .
Eigenschaften
CAS-Nummer |
69887-11-2 |
|---|---|
Molekularformel |
C12H2Br8 |
Molekulargewicht |
785.4 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H |
InChI-Schlüssel |
SKGYJIOAIRCMIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


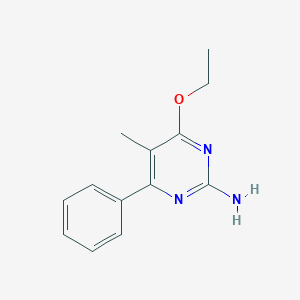
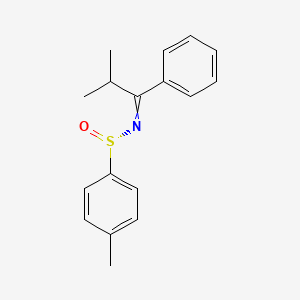
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
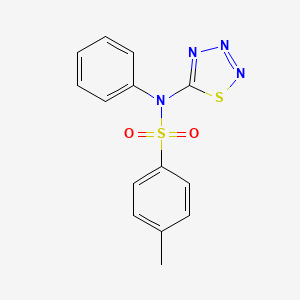
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)


![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)


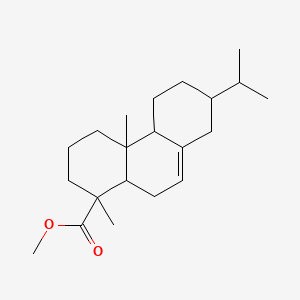
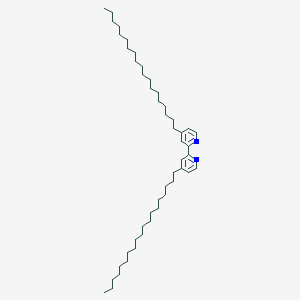
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)

